5-Methoxyluzindole

説明

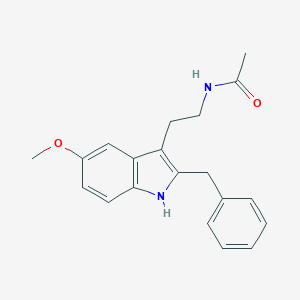

Structure

2D Structure

3D Structure

特性

CAS番号 |

122853-28-5 |

|---|---|

分子式 |

C20H22N2O2 |

分子量 |

322.4 g/mol |

IUPAC名 |

N-[2-(2-benzyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C20H22N2O2/c1-14(23)21-11-10-17-18-13-16(24-2)8-9-19(18)22-20(17)12-15-6-4-3-5-7-15/h3-9,13,22H,10-12H2,1-2H3,(H,21,23) |

InChIキー |

MUQOTEHRXIKHKR-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |

正規SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |

他のCAS番号 |

122853-28-5 |

同義語 |

2-benzyl-5-methoxy-N-acetyltryptamine 5-methoxyluzindole N 0745 N-0745 |

製品の起源 |

United States |

Melatonin Receptor Pharmacology of 5 Methoxyluzindole

Melatonin (B1676174) Receptor Subtypes and Their Characterization in Research

Melatonin exerts its wide-ranging physiological effects, including the regulation of circadian rhythms and sleep, through high-affinity G protein-coupled receptors (GPCRs). nih.govwikipedia.orgnih.gov Three main types of melatonin receptors have been identified and cloned: MT1 (Mel1a or MTNR1A) and MT2 (Mel1b or MTNR1B), which are found in mammals, and a third subtype, MT3, which has been identified as the enzyme quinone reductase 2. wikipedia.orgnih.gov These receptors are central to melatonin's signaling cascade and are key players in chronobiology. wikipedia.org The suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, regulates the rhythmic production of melatonin by the pineal gland, and melatonin, in turn, provides feedback to the SCN via MT1 and MT2 receptors. wikipedia.orgfrontiersin.org

MT1 Melatonin Receptor Research

The MT1 receptor is a high-affinity G protein-coupled receptor for melatonin. nih.govnih.gov Found in significant concentrations in the suprachiasmatic nucleus (SCN) and the pars tuberalis of the pituitary gland, the MT1 receptor is primarily involved in the regulation of neuronal firing and sleep promotion. nih.govwikipedia.orgfrontiersin.org Activation of the MT1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). wikipedia.orgnih.gov Research using selective ligands and knockout mice suggests that MT1 receptors are mainly implicated in the regulation of rapid eye movement (REM) sleep. frontiersin.orgovid.com This receptor subtype also plays a role in processes such as arterial vasoconstriction and metabolic functions. nih.gov

MT2 Melatonin Receptor Research

The MT2 receptor, another high-affinity GPCR, shares a significant degree of homology with the MT1 receptor but has distinct physiological roles. nih.govnih.govnih.gov While also present in the SCN, MT2 receptors are notably involved in the phase-shifting of circadian rhythms. nih.govwikipedia.org Activation of MT2 receptors can inhibit dopamine (B1211576) release in the retina and induce vasodilation. nih.govwikipedia.org Studies have shown that the MT2 receptor is strongly linked to the regulation of non-REM (NREM) sleep. frontiersin.orgovid.com Unlike MT1, the MT2 receptor can inhibit the production of both cAMP and cyclic GMP (cGMP) upon melatonin binding. wikipedia.org The development of subtype-selective antagonists has been crucial in differentiating the specific functions of MT1 and MT2 receptors. nih.gov

MT3 Receptor (Quinone Reductase 2) Research

The third melatonin binding site, designated MT3, was initially identified through pharmacological studies and distinguished from MT1 and MT2 by its unique binding profile. nih.govnih.gov Subsequent research, including protein purification and sequencing, conclusively identified the MT3 binding site as the enzyme quinone reductase 2 (QR2 or NQO2). nih.govnih.govresearchgate.net This enzyme is a cytosolic flavoprotein that plays a role in detoxification. nih.govwikipedia.org Unlike the GPCR nature of MT1 and MT2, QR2's interaction with melatonin suggests a different mechanism of action, potentially involving melatonin acting as a co-substrate for the enzyme. nih.gov QR2 is widely distributed in various tissues, including the liver, kidney, and heart, and is implicated in the regulation of intraocular pressure and cellular redox status. wikipedia.orgresearchgate.net

Ligand Binding Characteristics and Affinities

The interaction of a ligand like 5-Methoxyluzindole with a receptor is defined by its binding affinity (how strongly it binds) and its efficacy (its ability to produce a biological response). These characteristics are quantified through various experimental techniques, providing a detailed pharmacological profile of the compound.

Radioligand Binding Assays in Receptor Characterization

Radioligand binding assays are a cornerstone technique in pharmacology for quantifying the interaction between a ligand and a receptor. oncodesign-services.comcreative-bioarray.com These assays utilize a radioactively labeled compound (the radioligand) that binds with high affinity and specificity to the target receptor. oncodesign-services.comwikipedia.org The principle involves incubating the radioligand with a tissue preparation containing the receptor and then measuring the amount of radioactivity bound to the receptor. slideshare.net

There are two primary types of these assays:

Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's affinity (Kd). creative-bioarray.comgiffordbioscience.com

Competition Assays: These assays measure the ability of an unlabeled compound (like this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. oncodesign-services.comcreative-bioarray.com The data from these experiments are used to calculate the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand. creative-bioarray.com This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor.

These assays are considered the gold standard for measuring ligand binding affinity due to their sensitivity and robustness. creative-bioarray.comgiffordbioscience.com

Competitive Antagonism and Partial Agonism Profiles of this compound

The pharmacological profile of this compound is characterized by its actions as both a partial agonist and a competitive antagonist, depending on the receptor subtype and the specific functional assay.

A competitive antagonist is a ligand that binds to the same site on a receptor as an agonist but does not activate it. pharmacologyeducation.org By occupying the binding site, it blocks the agonist's action. umn.edu This inhibition can be overcome by increasing the concentration of the agonist. pharmacologyeducation.orgumn.edu

Research has identified this compound as a partial agonist at melatonin receptors. nih.gov In functional assays measuring dopamine release in the rabbit retina, this compound demonstrated partial agonist activity, producing a maximal inhibition of 40%. nih.gov Furthermore, binding studies on recombinant human melatonin receptors have shown that this compound is a selective ligand for the MT2 (Mel1b) receptor subtype. nih.gov The dissociation constants (pKi) for this compound were found to be significantly higher for the MT2 receptor compared to the MT1 receptor, indicating a much greater affinity for MT2. nih.gov Specifically, one study reported its affinity selectivity ratio (MT1/MT2) to be greater than 100, highlighting its preference for the MT2 subtype. nih.gov

| Receptor Subtype | Assay Type | pKi Value | Reference |

|---|---|---|---|

| MT1 (Mel1a) | Competition Binding vs. 2-[125I]-iodomelatonin | <7.5 | nih.gov |

| MT2 (Mel1b) | Competition Binding vs. 2-[125I]-iodomelatonin | 9.6 | nih.gov |

Receptor Subtype Selectivity and Discrimination

The pharmacological profile of this compound is largely defined by its interaction with the high-affinity, G protein-coupled melatonin receptors, MT1 and MT2. Its utility as a research tool stems from its ability to differentiate between these subtypes, as well as its lack of significant interaction with the pharmacologically distinct MT3 binding site.

Modest MT2 Selectivity of this compound and Its Research Implications

This compound is recognized as a selective ligand for the MT2 receptor subtype. nih.gov Research on human recombinant melatonin receptors has demonstrated that the compound acts as a partial agonist with a pKi value of 9.6 at the MT2 receptor. This demonstrates a notable preference for the MT2 subtype over the MT1 subtype.

While this compound shows clear selectivity, it is considered modest. Data on its parent compound, luzindole (B1675525), helps to quantify this preference. Studies on human receptors show luzindole possessing a 15- to 25-fold higher affinity for the MT2 receptor compared to the MT1 receptor. medchemexpress.com Functional assays have reported this selectivity to be even more pronounced, with some studies indicating an approximately 80-fold higher affinity of luzindole at the MT2 receptor in assays measuring melatonin-induced inhibition of cyclic AMP production.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (pA2) | Selectivity Ratio (MT1 Ki / MT2 Ki) |

|---|---|---|---|---|

| This compound | MT2 | pKi = 9.6 | - | ~15.5 |

| Luzindole | MT1 | 158 nM | 5.75 | |

| MT2 | 10.2 nM | 7.64 |

This table presents binding affinity (Ki) and functional antagonism (pA2) values for luzindole at human MT1 and MT2 receptors, and the pKi for this compound at the MT2 receptor. The selectivity ratio is calculated from the Ki values of the parent compound, luzindole.

The modest but significant MT2 selectivity of compounds like this compound has important research implications. It provides a valuable pharmacological tool to dissect the distinct physiological roles of the MT2 receptor from the MT1 receptor. medchemexpress.com For instance, research using luzindole in mouse models has demonstrated that its antidepressant-like effects in the forced swimming test are dependent on the presence of MT2 receptors, but not MT1 receptors. nih.gov This suggests that blockade of the MT2 receptor may mediate these behavioral effects, highlighting the potential of MT2-selective antagonists in mood disorder research. nih.gov Furthermore, such ligands are instrumental in studies of neuroprotection, where blockade of the MT2 receptor has been implicated in mediating the protective effects of melatonin after events like ischemia. medchemexpress.com

Differentiation of this compound from MT1 and MT3 Receptor Interactions

This compound's pharmacological profile is further clarified by its differentiation from both MT1 and MT3 receptors.

Its discrimination from the MT1 receptor is based on its lower binding affinity, as detailed in the selectivity data above. While it does interact with the MT1 receptor, its preference for MT2 allows researchers to, under controlled concentrations, preferentially target the MT2 subtype.

The differentiation from the MT3 binding site is more absolute. The MT3 site was identified as the enzyme quinone reductase 2 (QR2), which is pharmacologically and structurally distinct from the G protein-coupled MT1 and MT2 receptors. nih.govnih.gov The pharmacological profile of MT3/QR2 is characterized by its interaction with a unique set of ligands, such as 5-MCA-NAT and prazosin, which are not typically active at MT1 or MT2 receptors. imrpress.com The pharmacology of this compound is centered on the MT1/MT2 receptors, and it is not recognized as a ligand for the MT3/QR2 enzymatic site. This clear separation allows for the unambiguous study of MT1/MT2 receptor-mediated effects without confounding activity at the MT3 site.

Structure Activity Relationship Sar Studies of 5 Methoxyluzindole and Analogs

Indole (B1671886) Ring Substitutions and Receptor Interaction Specificity

Modifications to the indole ring of luzindole (B1675525) analogs have profound effects on their interaction with melatonin (B1676174) receptors, MT1 and MT2. The nature and position of substituents dictate the specificity and potency of these ligands.

The 5-methoxy group, a characteristic feature of melatonin, is a critical determinant of high-affinity binding and agonist activity at melatonin receptors. researchgate.net In the context of luzindole and its analogs, this group's presence and position are pivotal.

Research indicates that the 5-methoxy group is a crucial site for binding to the receptor, although it is not an absolute requirement for agonist activity. researchgate.net Structural studies of the MT1 and MT2 receptors reveal that this methoxy (B1213986) group forms a key hydrogen bond interaction with the asparagine residue N162 (in MT1) or N175 (in MT2). elifesciences.orgnih.gov This interaction is considered critical for both ligand affinity and potency. nih.gov

The position of the methoxy group on the indole ring significantly influences the pharmacological profile of the ligand. While the 5-methoxy substitution is common, shifting its location can dramatically alter the compound's function. For instance, in certain series of indole analogs, moving the methoxy group from the 5-position to the 4-position was found to increase affinity. Conversely, placing it at the 5-position in the same series resulted in antagonists with low affinity. researchgate.net Similarly, studies on conformationally restricted melatonin analogs showed that introducing a methoxy group substantially increased binding affinity compared to the parent compounds without this group. researchgate.net In one series, 2-methoxyisoindolo[2,1-a]indoles were potent agonists, whereas the parent isoindoles lacking the methoxy group were antagonists. researchgate.net This highlights that the 5-methoxy group is a primary driver of efficacy, often converting an antagonist scaffold into an agonist.

| Compound Series | Methoxy Group Position | Effect on Receptor Interaction | Reference |

|---|---|---|---|

| Indole Analogs | 4-position | Increased affinity | researchgate.net |

| Indole Analogs | 5-position | Produced low-affinity antagonists | researchgate.net |

| 2-isoindolo[2,1-a]indoles | Introduction of 2-methoxy group | Substantially increased binding affinity and conferred agonist activity | researchgate.net |

| General Melatonin Ligands | 5-position | Forms critical hydrogen bond with N162 (MT1)/N175 (MT2), important for affinity and potency | elifesciences.orgnih.gov |

The substitution at the C2 position of the indole ring plays a significant role in modulating receptor selectivity, particularly for the MT2 receptor. While melatonin itself is unsubstituted at this position, the introduction of bulky groups, such as a benzyl (B1604629) or phenyl group, has been a successful strategy for developing MT2-selective ligands. Luzindole itself features a 2-benzyl group, which contributes to its antagonist profile and modest selectivity for the MT2 receptor.

SAR studies have shown that a substituent positioned out-of-the-plane of the indole core, such as the benzyl group in luzindole, can confer selectivity for the MT2 receptor while simultaneously reducing or eliminating agonist activity. researchgate.net This suggests the presence of a specific hydrophobic pocket in the MT2 receptor that can accommodate such groups. researchgate.net This interaction appears to increase affinity for MT2 but hinders the conformational change required for receptor activation, leading to antagonism. researchgate.net

Further studies on 2-substituted indoles have reinforced this finding. For example, a 2-phenethyl substituted analog was identified as having the highest selectivity for the MT2 receptor among a series of tested compounds, with a selectivity ratio of approximately 50-fold over the MT1 receptor. nih.gov Similarly, another C2-phenyl analog, ATBT-23, demonstrated high affinity and a remarkable 190-fold selectivity for the human MT2 receptor. researchgate.net These findings underscore that the presence of an aromatic group at the C2 position is a key structural feature for achieving MT2 selectivity.

| Compound/Analog Series | C2-Substituent | Effect on Receptor Selectivity | Reference |

|---|---|---|---|

| Luzindole | Benzyl | Contributes to MT2 selectivity and antagonist profile | researchgate.net |

| 2-Substituted Indoles | Phenethyl | ~50-fold selectivity for MT2 over MT1 | nih.gov |

| Indolealkyl Amides | Phenyl (ATBT-23) | 190-fold selectivity for MT2 over MT1 | researchgate.net |

| General Melatonin Antagonists | Out-of-plane substituent (e.g., Benzyl) | Confers MT2 selectivity and reduces intrinsic activity | researchgate.net |

Amide Group Position and Ligand-Receptor Dynamics

The N-acetylaminoethyl side chain of melatonin, typically located at the C3 position of the indole ring, is crucial for receptor interaction. The position of this amide-containing side chain significantly impacts ligand-receptor dynamics and the resulting pharmacological activity. In the development of luzindole analogs and related compounds, translocating this side chain from C3 to other positions on the indole nucleus has been explored.

Studies involving moving the melatonin side chain from C3 to C2 of the indole ring revealed that the resulting structures exhibit partial agonist activity at the MT1 receptor. researchgate.net This change in the side chain's point of attachment alters how the ligand orients itself within the receptor's binding pocket, thereby affecting the conformational changes that lead to receptor activation or inhibition. Elongating the side chain at position 2 by inserting an ethylene (B1197577) spacer between the amide group and the indole ring was found to hamper the proper accommodation of the compound at the binding site, leading to reduced potency. researchgate.net This indicates that both the position and the length of the amide-bearing side chain are critical parameters that must be optimized to maintain high-affinity binding and desired efficacy.

Quantitative and Qualitative SAR Approaches in Melatonin Receptor Ligand Discovery Utilizing 5-Methoxyluzindole

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. Both quantitative (e.g., 3D-QSAR) and qualitative SAR approaches have been extensively applied to the discovery and optimization of melatonin receptor ligands, often using scaffolds related to this compound.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. mdpi.com These analyses generate 3D models that visualize the regions around a ligand where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity. mdpi.comnih.gov For a series of melatonin receptor agonists, a 3D-QSAR model revealed that steric, electrostatic, and lipophilic properties were all significant contributors to binding affinity. nih.gov

QSAR studies on 2-substituted indole compounds, which are structurally related to luzindole, have shown that there is an optimal range of lipophilicity for the substituent at the C2 position. nih.gov The models also indicated that planar, electron-withdrawing substituents at this position can enhance affinity by establishing additional interactions within the binding pocket. nih.gov Such computational models provide crucial structural insights that help guide the rational design of novel melatoninergic ligands with improved potency and selectivity prior to their synthesis. nih.gov

Mechanistic Investigations of 5 Methoxyluzindole in Biological Systems

Cellular and Subcellular Signaling Pathways

As a melatonin (B1676174) receptor antagonist, 5-Methoxyluzindole primarily functions by blocking the signaling cascades initiated by melatonin binding to its receptors, MT1 and MT2. patsnap.com These receptors are G-protein coupled receptors (GPCRs), and their blockade by this compound leads to significant downstream effects on cellular messaging systems. nih.govwikipedia.org

Melatonin receptors, particularly MT1 and MT2, are coupled to inhibitory G-proteins (Gαi). biorxiv.orgnih.gov When melatonin binds to these receptors, it activates the Gαi subunit, which in turn inhibits the activity of the enzyme adenylyl cyclase. wikipedia.orgnih.gov This enzyme is responsible for converting ATP into cyclic AMP (cAMP). mdpi.com this compound acts as a competitive antagonist at these receptor sites. nih.gov By occupying the melatonin binding site without activating the receptor, it prevents melatonin from initiating this inhibitory cascade. Consequently, the Gαi protein remains inactive, and adenylyl cyclase is not inhibited, a process critical for many cellular functions. patsnap.combiorxiv.org

The direct consequence of blocking adenylyl cyclase inhibition is the modulation of the second messenger, cyclic AMP (cAMP). In many cellular systems, melatonin's activation of MT1 and MT2 receptors leads to a decrease in intracellular cAMP levels. wikipedia.org This is often studied by first stimulating cells with an agent like forskolin, which directly activates adenylyl cyclase to increase cAMP production, and then observing melatonin's ability to counteract this effect. researchgate.netnih.govstemcell.com

This compound, by preventing melatonin from inhibiting adenylyl cyclase, effectively blocks the melatonin-induced reduction in cAMP levels. researchgate.net In experimental settings, pre-treatment of cells with this compound can reverse the inhibitory effect of melatonin on forskolin-stimulated cAMP accumulation, thereby maintaining higher intracellular concentrations of this second messenger. researchgate.netresearchgate.net

Table 1: Effect of this compound on Melatonin-Mediated Signaling

| Signaling Component | Action of Melatonin | Action of this compound | Outcome of this compound Action |

| Melatonin Receptors (MT1/MT2) | Agonist (Activates) | Antagonist (Blocks) | Prevents melatonin binding and receptor activation. patsnap.com |

| Inhibitory G-Protein (Gαi) | Activates | Prevents Activation | Gαi remains inactive, unable to inhibit adenylyl cyclase. biorxiv.org |

| Adenylyl Cyclase | Inhibition | Prevents Inhibition | Enzyme activity is not suppressed by the melatonin pathway. nih.gov |

| cAMP Production | Decreased | Prevents Decrease | Intracellular cAMP levels are sustained. wikipedia.org |

Neurotransmitter Modulation Studies

The antagonistic action of this compound on melatonin receptors has profound effects on the release and activity of various neurotransmitters, particularly within the central nervous system and the retina.

In the vertebrate retina, dopamine (B1211576) and melatonin have a reciprocal relationship that is crucial for regulating light and dark adaptation. nih.govnih.gov Melatonin, which is synthesized at night, typically inhibits the release of dopamine from amacrine cells. nih.govfrontiersin.org This nightly decrease in dopamine is a key part of the retina's circadian rhythm. nih.gov

Studies using isolated retinal models, such as from goldfish, have demonstrated that this compound can abolish the circadian rhythm of dopamine release. nih.govfrontiersin.orgoipub.com By blocking melatonin receptors, this compound prevents the nocturnal, melatonin-driven inhibition of dopamine release. nih.gov This results in an increase in dopamine levels during the night, effectively raising them to the higher levels typically observed during the daytime. nih.govfrontiersin.org This finding highlights that the activation of melatonin receptors is directly responsible for the nightly decrease in dopamine release. nih.gov

Table 2: Research Findings on this compound and Retinal Dopamine Release

| Experimental Model | Observation | Conclusion |

| Isolated Goldfish Retina | Continuous application of this compound (luzindole) abolished the circadian rhythm of dopamine release by increasing night-time levels to daytime values. nih.govoipub.com | This compound blocks the inhibitory effect of endogenous melatonin on dopamine release. nih.gov |

| Rat Retina | Pretreatment with this compound protected photoreceptors from light damage, implicating the melatonin-dopamine system in regulating light-damage susceptibility. nih.gov | The compound's modulation of the dopamine system has protective effects on retinal neurons. nih.gov |

The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, and its neuronal activity is heavily modulated by melatonin. nih.govnih.gov Generally, melatonin suppresses the spontaneous firing rate of SCN neurons, an action mediated primarily through the MT1 receptor. nih.gov This inhibitory effect is a key mechanism by which melatonin influences the sleep-wake cycle.

As a melatonin receptor antagonist, this compound can block this neuronal inhibition. nih.gov Electrophysiological studies on SCN slices have shown that the application of this compound can prevent or reverse the reduction in neuronal firing frequency caused by melatonin. nih.gov This demonstrates its ability to interfere directly with the electrical activity of central clock neurons. Light pulses are known to excite SCN neurons, and this response varies depending on the time of day, being more pronounced at night. nih.govnih.gov

In Vitro Experimental Models for Mechanistic Elucidation

The detailed mechanisms of this compound have been elucidated through a variety of in vitro models that allow for controlled investigation of cellular and molecular pathways. nih.govresearchgate.netnih.gov

Commonly used models include:

Immortalized Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are frequently used. researchgate.net These cells can be genetically engineered to express specific melatonin receptor subtypes (MT1 or MT2), providing a clean system to study receptor binding, G-protein coupling, and second messenger responses like cAMP production without interference from other receptor systems. researchgate.netresearchgate.net

Primary Cell Cultures and Tissue Preparations: Isolated retinal preparations from animals like goldfish or rats are crucial for studying neurotransmitter release in a physiologically relevant context. nih.govnih.gov These ex vivo models maintain the local cellular architecture, allowing for the investigation of interactions between different retinal cell types. nih.gov

Brain Slice Preparations: Slices of the SCN are used for electrophysiological recordings. researchgate.net These preparations keep the neuronal circuits of the SCN intact, enabling detailed studies of how antagonists like this compound affect neuronal firing rates and responses to stimuli. researchgate.net

Cancer Cell Lines: Cell lines such as HT-29 (colorectal adenocarcinoma) and ARPE-19 (retinal pigment epithelial) have been used to investigate the role of melatonin receptors in cell viability and protection against oxidative stress, where this compound is used to confirm that the observed effects are receptor-mediated. researchgate.netnih.gov

These in vitro systems have been indispensable for characterizing the specific antagonistic properties of this compound and understanding its impact on the intricate signaling pathways governed by melatonin. nih.govreprocell.com

Recombinant Cell Expression Systems (e.g., COS-7) in this compound Research

Recombinant cell expression systems are indispensable tools for studying the interaction of ligands with specific receptor subtypes in a controlled environment. COS-7 cells, derived from monkey kidney tissue, are frequently employed for this purpose due to their robust nature and high transfection efficiency. These cells can be genetically engineered to express specific melatonin receptor subtypes, such as MT1 and MT2, allowing for the precise characterization of the binding affinity and functional activity of compounds like this compound.

While direct studies detailing the use of this compound in COS-7 cells are not extensively published, the methodology is well-established. For instance, COS-7 cells have been successfully used to investigate the signaling pathways of other receptor families, such as semaphorins, by transfecting them with the appropriate receptors. nih.gov This heterologous expression system allows researchers to isolate the function of a single receptor type and observe the downstream effects of ligand binding, such as changes in intracellular signaling cascades. nih.gov This approach would be invaluable in determining the specific receptor subtype (MT1 or MT2) through which this compound exerts its antagonistic effects and to quantify its potency in a clean, isolated system.

Table 1: Application of COS-7 Cells in Receptor Research

| Feature of COS-7 Cells | Relevance to this compound Research |

|---|---|

| High Transfection Efficiency | Allows for the reliable expression of MT1 and MT2 melatonin receptors. |

| Lack of Endogenous Receptors | Provides a "blank slate" to study the specific effects of this compound on the introduced receptors without interference. |

| Robust Nature | Ensures cell viability and consistency across experiments. |

Tissue Preparations (e.g., Rabbit Retina, Suprachiasmatic Nucleus) in this compound Studies

To understand the physiological effects of this compound in a more complex and biologically relevant context, researchers utilize ex vivo tissue preparations. The rabbit retina and the suprachiasmatic nucleus (SCN) of the hypothalamus are two key tissues of interest due to their high expression of melatonin receptors and their roles in circadian rhythm regulation.

The rabbit retina has been a valuable model for studying the effects of various pharmacological agents on retinal physiology. nih.gov Studies using isolated, superfused retinal preparations allow for the examination of how compounds affect the spontaneous and light-evoked activity of retinal ganglion cells. nih.gov Although specific studies on this compound in this preparation are limited, the methodology provides a framework for investigating its impact on retinal function, which is known to be modulated by melatonin.

The SCN is the master circadian pacemaker in mammals, and its function is heavily influenced by melatonin. nih.gov Tissue slices of the SCN can be maintained in culture, allowing for the direct application of compounds and the monitoring of their effects on neuronal activity and clock gene expression. nih.gov The preparation of SCN tissue for such studies involves careful dissection and maintenance in a controlled environment to preserve its viability and rhythmic properties. nih.gov The use of melatonin receptor antagonists, such as luzindole (B1675525), in rat SCN slices has been instrumental in demonstrating the role of melatonin in phase-shifting circadian rhythms. This provides a strong precedent for the use of this compound in similar experimental setups to further dissect the specific contributions of MT1 and MT2 receptors to circadian regulation within the SCN.

Table 2: Methodologies for Tissue Preparation Studies

| Tissue Preparation | Experimental Approach | Potential Insights for this compound |

|---|---|---|

| Rabbit Retina | Isolated superfusion and electrophysiological recordings. nih.gov | Elucidation of the role of melatonin receptors in retinal processing and the antagonistic effects of this compound. |

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are essential for understanding the systemic effects of this compound on complex physiological processes, particularly those regulated by melatonin. These studies provide a crucial bridge between in vitro findings and potential therapeutic applications.

Effects on Circadian Processes and Rhythmicity in Animal Models

The primary application of this compound in preclinical research is to investigate its influence on circadian rhythms. As a melatonin receptor antagonist, it is expected to block the phase-shifting effects of melatonin. Animal models, such as rodents and chicks, are used to study these effects on locomotor activity, body temperature, and hormone secretion rhythms.

For instance, studies on the chick pineal gland have shown that light pulses can phase-shift the circadian rhythms of melatonin and the related compound 5-methoxytryptophol (B162933). nih.gov The administration of this compound in such models would allow researchers to determine if it can block these light-induced phase shifts, thereby confirming its antagonistic action at melatonin receptors in a living organism. The magnitude and direction of phase shifts in response to stimuli can be plotted on a phase response curve, a valuable tool in circadian biology. researchgate.net Mathematical models have also been developed to understand the pharmacokinetics and pharmacodynamics of exogenous melatonin and its effects on the circadian pacemaker, providing a theoretical framework for interpreting the results of antagonist studies. nih.gov

Table 3: Research Findings on 5-Methoxyindoles and Circadian Rhythms

| Compound/Stimulus | Animal Model | Observed Effect on Circadian Rhythm |

|---|---|---|

| Light Pulse (early subjective night) | Chick | Delay in the phase of 5-methoxytryptophol and melatonin rhythms. nih.gov |

Analysis of Melatonin-Regulated Physiological Functions in Animal Models using this compound

Melatonin influences a wide array of physiological functions beyond circadian rhythms, including immune responses, reproductive processes, and antioxidant defenses. This compound serves as a critical tool to probe the involvement of melatonin receptors in these functions.

For example, the administration of the melatonin receptor antagonist luzindole has been shown to attenuate the melatonin-induced enhancement of splenocyte proliferation in mice, indicating that melatonin's immunomodulatory effects are mediated through its receptors. nih.gov Similar studies using this compound could further clarify the specific receptor subtypes involved in these processes. By blocking the action of endogenous or exogenous melatonin, researchers can confirm that a particular physiological effect is indeed melatonin-dependent and mediated by its receptors.

Use of Genetically Modified Animal Models (e.g., MT1-deficient mice) for this compound Research

The development of genetically modified animal models, particularly knockout mice lacking specific melatonin receptor subtypes, has revolutionized the study of melatonin signaling. These models provide a definitive way to dissect the individual contributions of MT1 and MT2 receptors to the actions of melatonin and its antagonists.

Studies using MT1 knockout (MT1KO) mice have revealed that the antidepressant-like effects of the melatonin antagonist luzindole are not dependent on the MT1 receptor, suggesting that these effects are mediated through the MT2 receptor. nih.gov This is a crucial finding that could be extended to this compound to determine its receptor-specific actions. Furthermore, MT1 knockout mice themselves exhibit behavioral abnormalities, such as depression-like behaviors and deficits in sensorimotor gating, highlighting the importance of MT1 receptor signaling for normal brain function. nih.gov Research in mice with genetic inactivation of MT2 receptors has suggested a selective involvement of this receptor subtype in the regulation of pain responses. researchgate.net The use of these knockout models in conjunction with this compound allows for a precise delineation of its mechanism of action and its potential therapeutic effects mediated through specific melatonin receptor subtypes.

Table 4: Key Findings from Studies with Melatonin Receptor Knockout Mice

| Mouse Model | Compound | Key Finding |

|---|---|---|

| MT1 Knockout (MT1KO) | Luzindole | The antidepressant-like effect of luzindole is maintained, suggesting it is mediated by the MT2 receptor. nih.gov |

| MT1 Knockout (MT1KO) | - | Mice display depression-like behaviors and impaired sensorimotor gating. nih.gov |

Advanced Analytical Techniques for 5 Methoxyluzindole Research

Spectroscopic Methods in Compound Characterization and Quantification

Spectroscopic techniques are fundamental in the structural elucidation and quantification of 5-Methoxyluzindole. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a unique "fingerprint."

In ¹H NMR, the aromatic protons on the indole (B1671886) and benzene (B151609) rings would exhibit signals in the downfield region, typically between 7.0 and 8.0 ppm. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet further upfield, generally around 3.8 ppm. The protons of the ethylamine (B1201723) side chain would present as multiplets, with their exact shifts influenced by their proximity to the indole ring and the nitrogen atom.

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings would resonate in the range of 110-140 ppm. The carbon of the methoxy group is expected around 55-60 ppm. The carbonyl carbon in the N-acetyl group, if present in an analog, would be significantly downfield, typically in the 165-180 ppm region.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1300-1000 cm⁻¹ region. The N-H stretching vibration of the indole ring would produce a band around 3550-3060 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis based on the Beer-Lambert law. The indole ring system of this compound constitutes a chromophore that absorbs UV light. Indole itself exhibits absorption maxima around 220 nm and 270-290 nm. The presence of the methoxy group, an auxochrome, would be expected to cause a bathochromic (red) shift to longer wavelengths. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Chromatographic Separations and Mass Spectrometry for Metabolite and Analog Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological fluids or reaction products, while mass spectrometry provides structural information and sensitive detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of pharmaceutical compounds like this compound and its analogs. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of indole derivatives. Gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities, including potential metabolites.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability. Common derivatization agents include silylating agents (e.g., MSTFA) or acylating agents. The choice of GC column and temperature programming is critical for achieving good separation of the derivatized analytes.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides highly sensitive and selective detection and structural elucidation of this compound, its metabolites, and analogs. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, aiding in the identification of unknown metabolites. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern, which serves as a structural fingerprint for confirmation.

Although specific studies on the metabolism of this compound are not widely published, the metabolic pathways for related indole compounds like melatonin (B1676174) are well-documented and likely similar. Common metabolic transformations for indoles include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and N-deacetylation. LC-MS/MS methods are particularly well-suited for identifying and quantifying these types of metabolites in biological matrices like plasma, urine, or liver microsome incubations.

Table 1: Chromatographic and Mass Spectrometric Techniques in this compound Research

| Technique | Principle | Application for this compound |

|---|---|---|

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification in pharmaceutical formulations, purity assessment. |

| LC-MS/MS | Separation by HPLC, followed by mass-based detection and fragmentation for structural confirmation. | Detection and quantification in biological samples (plasma, urine), metabolite identification. |

| GC-MS | Separation of volatile (or derivatized) compounds by GC, followed by mass-based detection. | Analysis of this compound and its analogs after derivatization. |

This table is interactive. Click on the headers to learn more about each technique.

Radioligand Tracing Techniques in Receptor Binding Studies

Radioligand binding assays are the gold standard for characterizing

Emerging Research Themes and Future Perspectives on 5 Methoxyluzindole

Development of More Selective Melatoninergic Ligands Inspired by 5-Methoxyluzindole

This compound, a derivative of luzindole (B1675525), has been identified as a melatoninergic ligand with a modest selectivity for the MT2 receptor subtype. nih.govresearchgate.net This characteristic has positioned it as a valuable scaffold in the ongoing quest for more selective melatonin (B1676174) receptor ligands. Although many synthetic melatoninergic ligands have been developed, few exhibit significant subtype selectivity, which is crucial for targeted therapeutic applications and minimizing off-target effects. nih.gov

The structure of this compound has served as a foundational model for developing new compounds with improved affinity and selectivity. For instance, the incorporation of a 2-benzyl group into the luzindole structure, a feature related to this compound, has been shown to decrease binding affinity at the MT1 receptor, thereby enhancing MT2 selectivity. nih.govresearchgate.net This principle has guided the synthesis of other analogs. Further modifications, such as constraining the orientation of the 2-benzyl group through cyclization, have led to tetracyclic compounds with even higher selectivity for the MT2 receptor. researchgate.net

Researchers have also explored replacing the indole (B1671886) nucleus of melatonin-related compounds with other aromatic fragments to create potent melatoninergic ligands. nih.govresearchgate.net While compounds like Ramelteon and Agomelatine show high binding affinity for both MT1 and MT2 receptors, the insights gained from modestly selective compounds like this compound continue to inform the design of ligands with a more desirable selectivity profile. nih.govresearchgate.net The development of subtype-selective drugs is anticipated to result in safer medications with more favorable pharmacological profiles. nih.gov

Elucidation of Novel Melatonin Receptor Signaling Pathways Using this compound

This compound's role as a partial agonist at melatonin receptors allows for the detailed investigation of the complex signaling cascades initiated by receptor activation. annualreviews.orgguidetopharmacology.org Melatonin receptors, primarily the MT1 and MT2 subtypes, are G protein-coupled receptors (GPCRs) that influence multiple signaling pathways. nih.govsigmaaldrich.com Upon activation, these receptors primarily inhibit adenylyl cyclase through pertussis toxin-sensitive Gi proteins. nih.gov However, they can also signal through other G proteins like Gs, Gz, and G16, and stimulate phospholipase C (PLC) activity. nih.gov

As a research tool, this compound helps to dissect these varied signaling responses. For example, in some systems, it acts as a competitive antagonist, blocking the effects of melatonin, while in others, it exhibits partial agonist activity on its own. annualreviews.org This dual characteristic is invaluable for differentiating the roles of various downstream effectors. The ability of melatonin receptors to form homodimers and heterodimers with other receptors, such as the orphan GPR50 or serotonin (B10506) receptors, adds another layer of complexity to their signaling. nih.govfrontiersin.org The distinct pharmacological profiles of these dimers can be probed using subtype-selective ligands like this compound to understand how dimerization influences signaling outcomes. nih.gov

Furthermore, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), is a key area of GPCR research. acs.org Ligands like this compound, with their specific functional profiles, are instrumental in characterizing these biased signaling mechanisms. nih.gov By observing the cellular responses to this compound, researchers can gain insights into how different ligands can steer receptor signaling towards specific downstream effects, which has significant implications for the design of functionally selective drugs. mdpi.com

Cross-Reactivity and Interactions of this compound with Other Neurotransmitter Systems (e.g., Serotonin)

The structural similarity between melatonin and serotonin (5-hydroxytryptamine or 5-HT) underlies the potential for cross-reactivity of melatoninergic ligands with serotonin receptors. researchgate.net Melatonin itself is synthesized from serotonin. researchgate.net This relationship is exemplified by the antidepressant agomelatine, which is both a melatonin receptor agonist and a serotonin 5-HT2C receptor antagonist. nih.govresearchgate.netnih.gov This dual activity suggests a structural overlap in the ligand binding sites of these two receptor families. nih.gov

Given this precedent, investigating the interaction of this compound with serotonin receptors is a logical step in understanding its complete pharmacological profile. While direct studies on this compound's activity at various serotonin receptor subtypes are ongoing, the known interactions of other melatoninergic compounds provide a strong rationale for this research. For instance, the formation of MT2/5-HT2C heterodimers has been demonstrated, and these complexes are targeted by agomelatine. nih.gov It is plausible that this compound could also interact with such heterodimers, potentially modulating their signaling in unique ways.

Recent research has highlighted the intricate relationship between different tryptamines and their selectivity for various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. nih.gov Computational docking and binding assays have shown that minor modifications to the tryptamine (B22526) scaffold can significantly alter receptor affinity and functional activity. nih.gov Similar investigations into this compound's binding and functional effects at serotonin receptors would clarify its potential off-target effects and could reveal novel therapeutic applications. Understanding these interactions is crucial for developing more specific drugs and for fully interpreting the physiological effects observed with existing ligands.

Computational Modeling and Drug Design Approaches for Melatonin Receptor Ligands Based on this compound

Computational modeling has become an indispensable tool in the design and discovery of novel melatonin receptor ligands, with this compound serving as a valuable reference compound. researchgate.net Homology modeling, based on the structures of related GPCRs like rhodopsin, provided the initial frameworks for understanding the ligand-binding pockets of MT1 and MT2 receptors. nih.govmdpi.com These models have been refined through site-directed mutagenesis studies and, more recently, by the determination of high-resolution crystal structures of the receptors. elifesciences.org

These structural models allow for detailed molecular docking studies, where compounds like this compound can be virtually placed into the receptor's binding site to predict their binding orientation and affinity. mdpi.com Such studies have highlighted key interactions, such as the hydrogen bond between the 5-methoxy group of melatonin and a conserved histidine residue in transmembrane helix 5 (TM5) of the receptors. nih.govmdpi.com The models also suggest that the binding pocket of the MT1 receptor may be smaller than that of the MT2 receptor, providing a structural basis for subtype selectivity. mdpi.com

Structure-based virtual screening (SBVS) is a powerful drug design approach that leverages these 3D receptor models. elifesciences.org By screening large chemical libraries for compounds that are predicted to bind favorably to the receptor, novel chemotypes with desired agonist or antagonist properties can be identified. elifesciences.orgescholarship.org The known activity and selectivity of this compound can be used as a benchmark to validate and refine these computational models. As the understanding of the structural determinants of ligand binding and functional activity at melatonin receptors improves, computational approaches will continue to be instrumental in the rational design of new, more potent, and selective therapeutic agents inspired by the this compound scaffold.

Q & A

Q. How should researchers integrate multi-omics data to explore this compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。